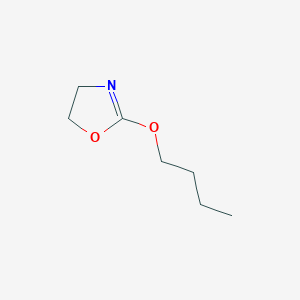
2-Butoxy-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxy-4,5-dihydro-1,3-oxazole is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazole family, which is known for its diverse biological and chemical properties. Oxazoles are significant in various fields, including medicinal chemistry, due to their presence in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-4,5-dihydro-1,3-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, or PPh3-CCl4 . Another approach uses fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction conditions often involve room temperature synthesis with specific reagents to ensure stereospecificity and high yield.
Industrial Production Methods
In industrial settings, the synthesis of oxazoles, including this compound, can be achieved through flow chemistry techniques. This method involves the continuous flow of reactants through a packed reactor containing commercial manganese dioxide, which facilitates the oxidative aromatization of oxazolines to oxazoles . This approach enhances safety and efficiency compared to batch synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding oxazole using reagents like manganese dioxide or bromotrichloromethane.
Substitution: Direct arylation and alkenylation reactions catalyzed by palladium complexes.
Cycloaddition: Reactions with dienophiles to form pyridine or furan derivatives.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Substitution: Palladium-catalyzed reactions using task-specific phosphine ligands.
Cycloaddition: Dienophiles in the presence of electron-donating substituents.
Major Products
The major products formed from these reactions include various substituted oxazoles, pyridine, and furan derivatives .
Scientific Research Applications
2-Butoxy-4,5-dihydro-1,3-oxazole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Butoxy-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound’s electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This property is crucial for its biological activity and reactivity in various chemical processes.
Comparison with Similar Compounds
2-Butoxy-4,5-dihydro-1,3-oxazole can be compared with other oxazole derivatives such as:
Isoxazole: Known for its antibacterial and anti-inflammatory activities.
1,2,4-Oxadiazole: Exhibits a broad spectrum of biological activities, including anticancer and antidiabetic properties.
1,3,4-Oxadiazole: Used in the design of anticancer pharmacophores targeting various enzymes.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties that make it valuable in diverse applications.
Properties
CAS No. |
79493-65-5 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-butoxy-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C7H13NO2/c1-2-3-5-9-7-8-4-6-10-7/h2-6H2,1H3 |
InChI Key |
JUDSDRJLVSYYQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















